molecular formula C17H22KNO5S B13402774 (Technical grade)

(Technical grade)"

Katalognummer: B13402774
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: DGVWHWGURVQFHH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Technical grade chemicals are typically utilized in large-scale industrial operations. These chemicals have not been purified to the extent that they are suitable for food, drug, or medicinal use, but are still of sufficiently high quality for industrial use . They are often used in applications where the presence of impurities does not significantly affect the outcome of the process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of technical grade chemicals involves various synthetic routes depending on the specific compound. These routes can include processes such as distillation, crystallization, and chemical synthesis. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and efficiency.

Industrial Production Methods

In industrial settings, technical grade chemicals are produced on a large scale using methods that prioritize cost-effectiveness and efficiency. Common industrial production methods include batch processing, continuous flow processing, and the use of large reactors. Quality control measures are implemented to ensure that the final product meets the required specifications for industrial use.

Analyse Chemischer Reaktionen

Types of Reactions

Technical grade chemicals can undergo various types of chemical reactions, including:

    Oxidation: Involves the loss of electrons and an increase in oxidation state.

    Reduction: Involves the gain of electrons and a decrease in oxidation state.

    Substitution: Involves the replacement of one atom or group of atoms with another.

    Addition: Involves the addition of atoms or groups of atoms to a molecule.

Common Reagents and Conditions

The reactions involving technical grade chemicals often require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. The conditions, such as temperature and pH, are carefully controlled to ensure the desired reaction occurs.

Major Products Formed

The major products formed from these reactions depend on the specific chemical and the type of reaction it undergoes. For example, oxidation of an alcohol may produce a ketone or an aldehyde, while substitution reactions can result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Technical grade chemicals have a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of technical grade chemicals varies depending on the specific compound and its application. Generally, these chemicals exert their effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition or activation of enzymatic activity, binding to receptor sites, or altering the structure and function of nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Technical grade chemicals can be compared with other similar compounds based on their purity and intended use. Some similar compounds include:

Technical grade chemicals are unique in that they provide a cost-effective solution for industrial applications where high purity is not essential. This makes them a valuable resource in various large-scale manufacturing processes.

Eigenschaften

Molekularformel

C17H22KNO5S

Molekulargewicht

391.5 g/mol

IUPAC-Name

potassium;6-(2,3,3-trimethyl-5-sulfonatoindol-1-ium-1-yl)hexanoate

InChI

InChI=1S/C17H23NO5S.K/c1-12-17(2,3)14-11-13(24(21,22)23)8-9-15(14)18(12)10-6-4-5-7-16(19)20;/h8-9,11H,4-7,10H2,1-3H3,(H-,19,20,21,22,23);/q;+1/p-1

InChI-Schlüssel

DGVWHWGURVQFHH-UHFFFAOYSA-M

Kanonische SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)[O-].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.